Hexylmagnesium chloride
Overview
Description
Hexylmagnesium chloride is an organometallic compound with the chemical formula C6H13MgCl. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its high reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexylmagnesium chloride is prepared through the reaction of hexyl chloride with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C6H13Cl+Mg→C6H13MgCl
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is exothermic, so efficient cooling systems are necessary to manage the heat generated during the process .
Chemical Reactions Analysis
Types of Reactions: Hexylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Reduction: It can reduce certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Nitriles: Reduces nitriles to primary amines in the presence of a suitable catalyst.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
New Alkyl Chains: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Hexylmagnesium chloride has numerous applications in scientific research, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions
Mechanism of Action
The mechanism of action of hexylmagnesium chloride involves the formation of a carbon-magnesium bond, which is highly polarized. The carbon atom in the Grignard reagent acts as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis .
Comparison with Similar Compounds
- Methylmagnesium chloride
- Ethylmagnesium chloride
- Butylmagnesium chloride
- Phenylmagnesium chloride
Comparison: Hexylmagnesium chloride is unique due to its longer alkyl chain compared to methylmagnesium chloride and ethylmagnesium chloride. This longer chain can influence the steric and electronic properties of the compound, making it suitable for specific reactions where bulkier groups are required. Compared to phenylmagnesium chloride, this compound lacks the aromatic ring, which can affect the reactivity and selectivity of the compound in various reactions .
Properties
IUPAC Name |
magnesium;hexane;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.ClH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRJQTLHXWRDOV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[CH2-].[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446701 | |
Record name | Hexylmagnesium chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44767-62-6 | |
Record name | Hexylmagnesium chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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